3-benzoyl-6-nitro-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

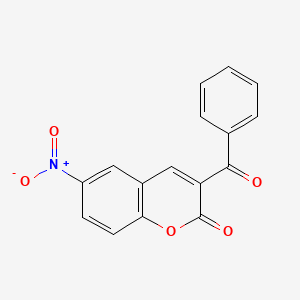

3-benzoyl-6-nitro-2H-chromen-2-one is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a benzoyl group at the 3-position and a nitro group at the 6-position of the chromen-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-6-nitro-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarins and involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For this compound, the reaction conditions often include:

Phenol derivative: 6-nitrophenol

β-keto ester: Benzoylacetone

Catalyst: Concentrated sulfuric acid or trifluoroacetic acid

Solvent: Acetone or ethanol

Temperature: 50-80°C

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions and can improve the yield and purity of the final product. The use of green solvents and catalysts, such as ionic liquids and solid acids, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-benzoyl-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon (Pd/C).

Substitution: The benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Hydrolysis: The ester bond in the chromen-2-one core can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Hydrogen gas, Pd/C, methanol, room temperature

Substitution: Sodium hydride (NaH), dimethylformamide (DMF), 60-80°C

Hydrolysis: Sodium hydroxide (NaOH), water, reflux

Major Products Formed

Reduction: 3-benzoyl-6-amino-2H-chromen-2-one

Substitution: Various substituted benzoyl derivatives

Hydrolysis: 3-benzoyl-6-nitro-2H-chromen-2-carboxylic acid .

Scientific Research Applications

3-benzoyl-6-nitro-2H-chromen-2-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex coumarin derivatives.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its anti-inflammatory and anticoagulant properties.

Industry: Utilized in the development of fluorescent dyes and optical brighteners

Mechanism of Action

The mechanism of action of 3-benzoyl-6-nitro-2H-chromen-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzoyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The chromen-2-one core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 3-acetyl-6-bromo-2H-chromen-2-one

- 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one

- 3-(bromoacetyl)coumarins

Uniqueness

3-benzoyl-6-nitro-2H-chromen-2-one is unique due to the specific positioning of the benzoyl and nitro groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in certain biological assays, making it a valuable compound for further research and development .

Biological Activity

3-benzoyl-6-nitro-2H-chromen-2-one is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the coumarin family, characterized by a chromene backbone with a benzoyl and nitro substituent. The synthesis typically involves the Pechmann condensation reaction, where 6-nitrophenol reacts with benzoylacetone in the presence of an acid catalyst like concentrated sulfuric acid or trifluoroacetic acid, usually in solvents such as acetone or ethanol at temperatures between 50-80°C.

The biological activity of this compound is primarily attributed to its structural features:

- Nitro Group: This group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

- Benzoyl Group: Enhances the compound's ability to penetrate cell membranes, increasing bioavailability.

- Chromen-2-one Core: Interacts with various enzymes and receptors, modulating their activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. The compound's structure suggests it may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways .

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

| Escherichia coli | Notable inhibition observed |

Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of cancer cells, particularly in lung (A549) and gastric carcinoma cell lines (HSC-39). The structure-activity relationship analysis indicates that the chromene scaffold is crucial for achieving significant inhibitory activity against these cancer cell lines .

Table 2: Anticancer Activity Against Cell Lines

| Cancer Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung) | 12.5 |

| HSC-39 (Gastric) | 10.0 |

| Hep-G2 (Liver) | 15.0 |

Case Studies

- Study on Antimicrobial Properties : A study conducted on various nitrochromenes demonstrated that compounds similar to this compound exhibited potent activity against thioredoxin reductase, an enzyme implicated in cancer cell survival .

- Anticancer Mechanism : In vitro studies have revealed that treatment with this compound leads to apoptosis in cancer cells, likely through the activation of caspases and modulation of Bcl-2 family proteins .

Properties

IUPAC Name |

3-benzoyl-6-nitrochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO5/c18-15(10-4-2-1-3-5-10)13-9-11-8-12(17(20)21)6-7-14(11)22-16(13)19/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFUZACPHSNNEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.